molecular formula C11H13N3O2 B8314529 4-(2-[1,2,3]Triazol-1-yl-ethoxymethyl)-phenol

4-(2-[1,2,3]Triazol-1-yl-ethoxymethyl)-phenol

Cat. No. B8314529
M. Wt: 219.24 g/mol
InChI Key: VNONBKZQWXYHMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07429605B2

Procedure details

A solution of 500 mg (1.93 mmol) 1-[2-(4-allyloxy-benzyloxy)-ethyl]-1H-[1,2,3]-triazole in 10 ml dichloromethane was added to a solution of 904 mg (5.79 mmol) 1,3-dimethylbarbituric acid and 58 mg (0.05 mmol) Pd(PPh3)4 in 20 ml dichloromethane and stirred for 4.5 h at 40° C. The mixture was extracted with 3×20 ml sat. NaHCO3-solution and 8 ml water and the combined aqueous phases were reextracted with 2×10 ml dichloromethane. The organic extracts were combined and dried over MgSO4. Solvents were distilled off and the residue purified by chromatography on silica gel (ethyl acetate) to yield 248 mg (59%) of the title compound.
Name
1-[2-(4-allyloxy-benzyloxy)-ethyl]-1H-[1,2,3]-triazole
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
904 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
58 mg
Type
catalyst
Reaction Step One
Yield
59%

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:19]=[CH:18][C:8]([CH2:9][O:10][CH2:11][CH2:12][N:13]2[CH:17]=[CH:16][N:15]=[N:14]2)=[CH:7][CH:6]=1)C=C.CN1C(=O)CC(=O)N(C)C1=O>ClCCl.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[N:13]1([CH2:12][CH2:11][O:10][CH2:9][C:8]2[CH:7]=[CH:6][C:5]([OH:4])=[CH:19][CH:18]=2)[CH:17]=[CH:16][N:15]=[N:14]1 |^1:37,39,58,77|

Inputs

Step One
Name
1-[2-(4-allyloxy-benzyloxy)-ethyl]-1H-[1,2,3]-triazole
Quantity
500 mg
Type
reactant
Smiles
C(C=C)OC1=CC=C(COCCN2N=NC=C2)C=C1
Name
Quantity
904 mg
Type
reactant
Smiles
CN1C(=O)N(C(=O)CC1=O)C
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
58 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
stirred for 4.5 h at 40° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with 3×20 ml sat. NaHCO3-solution and 8 ml water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
DISTILLATION
Type
DISTILLATION
Details
Solvents were distilled off
CUSTOM
Type
CUSTOM
Details
the residue purified by chromatography on silica gel (ethyl acetate)

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
product
Smiles
N1(N=NC=C1)CCOCC1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 248 mg
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 58.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.